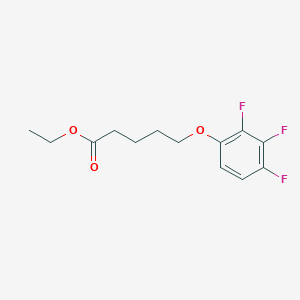

Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate

CAS No.:

Cat. No.: VC13555851

Molecular Formula: C13H15F3O3

Molecular Weight: 276.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15F3O3 |

|---|---|

| Molecular Weight | 276.25 g/mol |

| IUPAC Name | ethyl 5-(2,3,4-trifluorophenoxy)pentanoate |

| Standard InChI | InChI=1S/C13H15F3O3/c1-2-18-11(17)5-3-4-8-19-10-7-6-9(14)12(15)13(10)16/h6-7H,2-5,8H2,1H3 |

| Standard InChI Key | ZPJPGSYTGYPLSR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCOC1=C(C(=C(C=C1)F)F)F |

| Canonical SMILES | CCOC(=O)CCCCOC1=C(C(=C(C=C1)F)F)F |

Introduction

Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate is a chemical compound that belongs to the class of organic esters, specifically those with a phenoxy group attached to a pentanoate backbone. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate would typically involve a reaction between 5-hydroxypentanoic acid and 2,3,4-trifluorophenol in the presence of a suitable catalyst and an esterification agent. This process might involve a Williamson ether synthesis followed by esterification.

Potential Applications

Compounds with similar structures are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The trifluorophenoxy group can impart unique biological activities due to its fluorine atoms, which can enhance lipophilicity and stability.

Research Findings

While specific research findings on Ethyl 5-(2,3,4-trifluoro-phenoxy)pentanoate are not available, compounds with similar structures have shown promise in various biological assays. For example, fluorinated compounds are often studied for their potential as anticancer agents or pesticides due to their ability to interact with biological targets effectively.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume